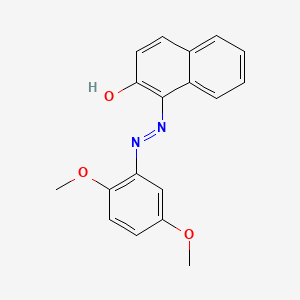
Citrusrot 2
Übersicht
Beschreibung
It appears as an orange to yellow solid or a dark red powder and has been permitted by the United States Food and Drug Administration since 1956 for this specific use . it is listed by the International Agency for Research on Cancer as a group 2B carcinogen, indicating it is possibly carcinogenic to humans .
Wissenschaftliche Forschungsanwendungen
Citrus Red 2 has several applications in scientific research:
Food Industry: It is primarily used to color the peel of oranges to enhance their visual appeal.
Toxicology Studies: Due to its potential health risks, Citrus Red 2 is often used in toxicology studies to understand its effects on human health and its interaction with biological molecules.
Analytical Chemistry: The compound is used as a reference material in various analytical techniques, including chromatography and spectroscopy, to study its properties and behavior under different conditions.
Wirkmechanismus
Citrus Red 2, also known as C.I. Solvent Red 80 or C.I. 12156, is an artificial dye that has been permitted by the US Food and Drug Administration (FDA) since 1956 to color the skin of oranges .
Target of Action
The primary target of Citrus Red 2 is the skin of oranges . It is used to enhance the orange color of the fruit, making it more appealing to consumers .
Mode of Action
Citrus Red 2 interacts with its target, the orange peel, by adhering to the surface and imparting an orange to yellow color .
Biochemical Pathways
Azo compounds can form toxic gases when mixed with certain substances, indicating that Citrus Red 2 could potentially interact with biochemical pathways in the environment or within organisms that come into contact with it .
Pharmacokinetics
Citrus Red 2 is an orange to yellow solid or a dark red powder with a melting point of 156 °C .
Action Environment
The action of Citrus Red 2 is influenced by environmental factors such as temperature and the presence of other substances . For example, the dye’s solubility in organic solvents suggests that its action could be enhanced in environments where such solvents are present . Additionally, the dye’s status as an azo compound indicates that its action could be influenced by the presence of substances that react with azo groups .
Biochemische Analyse
Biochemical Properties
Citrus Red 2 plays a role in biochemical reactions primarily as a colorant. It interacts with various enzymes, proteins, and other biomolecules. For instance, Citrus Red 2 has been shown to bind with human serum albumin, the predominant protein in blood plasma. This binding occurs spontaneously and is mainly driven by electrostatic interactions . The interaction between Citrus Red 2 and human serum albumin involves hydrogen bonding, which stabilizes the complex .
Cellular Effects
Citrus Red 2 influences various cellular processes. It has been observed to cause changes in the microenvironment residues and α-helix contents of human serum albumin . Additionally, Citrus Red 2 is known to be a possible carcinogen, which implies it may induce changes in cell signaling pathways, gene expression, and cellular metabolism that could lead to carcinogenesis .
Molecular Mechanism
At the molecular level, Citrus Red 2 exerts its effects through binding interactions with biomolecules. The binding of Citrus Red 2 to human serum albumin involves a static quenching mechanism with a binding constant of 10^5 L/mol . This interaction is primarily driven by electrostatic forces and involves hydrogen bonding. The binding of Citrus Red 2 to human serum albumin can lead to changes in the protein’s structure and function, potentially affecting its ability to transport other molecules in the bloodstream .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Citrus Red 2 change over time. The dye is not soluble in water but is readily soluble in many organic solvents . When administered to animals, Citrus Red 2 is gradually excreted, with small amounts found in the fat but none in other tissues after repeated administration . This suggests that Citrus Red 2 may have long-term effects on cellular function, particularly in terms of its accumulation and subsequent degradation in the body.
Dosage Effects in Animal Models
The effects of Citrus Red 2 vary with different dosages in animal models. When administered in doses of 20 to 2 mg in corn oil solution, 5 to 7% of the administered dye was recovered in the feces within 48 hours . At lower doses, no dye was found in the feces, indicating a threshold effect. High doses of Citrus Red 2 have been associated with decreased activity and periods of poor appetite in animals, along with a decrease in cell volume, hemoglobin, and total erythrocyte count .
Metabolic Pathways
Citrus Red 2 is involved in various metabolic pathways. It is metabolized in the body, with small amounts of 1-amino-2-naphthyl sulfate identified in the urine of rats administered the dye . This indicates that Citrus Red 2 undergoes reduction at the azo linkage in the animal body, which is significant from the perspective of potential carcinogenicity.
Transport and Distribution
Citrus Red 2 is transported and distributed within cells and tissues primarily through binding interactions with proteins such as human serum albumin . This binding facilitates the transport of Citrus Red 2 in the bloodstream and its subsequent distribution to various tissues. The dye’s solubility in organic solvents also influences its distribution within the body .
Subcellular Localization
The subcellular localization of Citrus Red 2 has not been extensively studied. Its binding to human serum albumin suggests that it may be localized in the cytoplasm and potentially other cellular compartments where serum albumin is present
Vorbereitungsmethoden
Citrus Red 2 is synthesized commercially by coupling the diazotization of 2,5-dimethoxyaniline with 2-naphthol. The reaction involves the formation of a diazonium salt from 2,5-dimethoxyaniline, which then reacts with 2-naphthol to form the azo dye. This process is typically carried out under controlled conditions to ensure the purity and yield of the product.
In industrial settings, the preparation of Citrus Red 2 involves large-scale chemical reactors where the reactants are mixed and maintained at specific temperatures and pressures to optimize the reaction. The product is then purified through various methods, including crystallization and filtration, to obtain the final dye in its solid form .
Analyse Chemischer Reaktionen
Citrus Red 2 undergoes several types of chemical reactions, including:
Reduction: As an azo dye, Citrus Red 2 can be reduced to form aromatic amines.
Oxidation: The compound can also undergo oxidation reactions, although these are less common in practical applications.
Substitution: In certain conditions, the aromatic rings in Citrus Red 2 can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and various oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Citrus Red 2 is part of a broader class of azo dyes, which are characterized by their nitrogen-nitrogen double bond (azo group). Similar compounds include:
Sudan I: Another azo dye used for coloring oils, waxes, and polishes.
Sudan III: Used for staining in biological and histological applications.
Allura Red AC: A widely used food dye with applications similar to Citrus Red 2 but with a different chemical structure.
Citrus Red 2 is unique in its specific use for coloring orange peels and its associated health risks, which have led to regulatory scrutiny and restrictions in some regions .
Eigenschaften
IUPAC Name |
1-[(2,5-dimethoxyphenyl)diazenyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-8-10-17(23-2)15(11-13)19-20-18-14-6-4-3-5-12(14)7-9-16(18)21/h3-11,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJUABKCEXOMRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=NC2=C(C=CC3=CC=CC=C32)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 | |
| Record name | CITRUS RED NO. 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024838 | |
| Record name | C.I. Solvent Red 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Citrus red no. 2 appears as orange to yellow solid or dark red powder. (NTP, 1992), Orange to yellow or dark red solid; [CAMEO] Red crystalline solid; [MSDSonline] | |
| Record name | CITRUS RED NO. 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Citrus Red 2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4446 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Partially soluble in ethanol and vegetable oils | |
| Record name | CITRUS RED NO. 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CITRUS RED 2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange to yellow solid or dark red powder (NTP, 1992), Crystals | |
CAS No. |
6358-53-8 | |
| Record name | CITRUS RED NO. 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | C.I. Solvent Red 80 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citrus Red 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenol, 1-[2-(2,5-dimethoxyphenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Solvent Red 80 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(2,5-dimethoxyphenyl)azo]-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CITRUS RED NO. 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QE5Y68984 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CITRUS RED 2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
311 to 315 °F (NTP, 1992), 156 °C | |
| Record name | CITRUS RED NO. 2 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20040 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CITRUS RED 2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2948 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



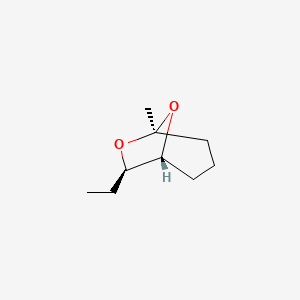

![1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylsulfanylpyrimidin-2-one](/img/structure/B1210357.png)
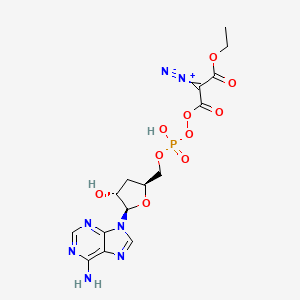
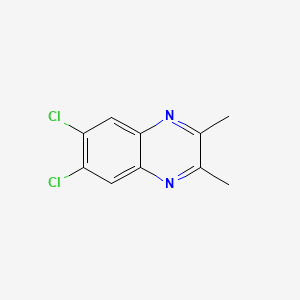
![acetic acid;4-(4-aminopiperidin-1-yl)-2-benzyl-N-[(2S)-1-[[(3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-pyridin-2-ylhexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-4-oxobutanamide](/img/structure/B1210365.png)

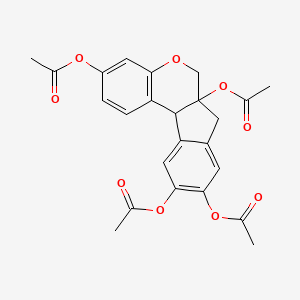
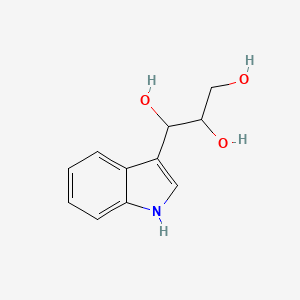
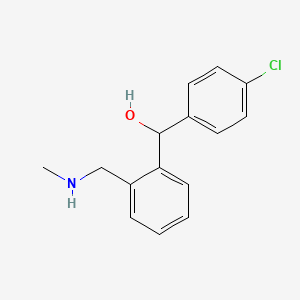
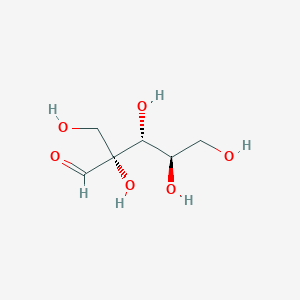

![2-Amino-3-phenylpropan-1-ol;2-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine](/img/structure/B1210372.png)
